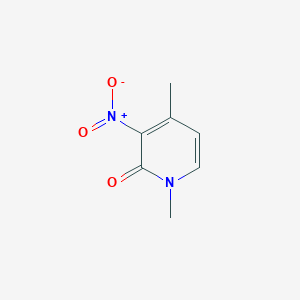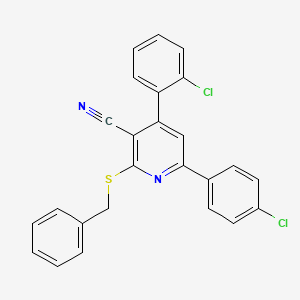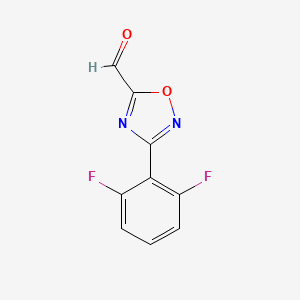
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
The synthesis of 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl group and the furan ring can be achieved through substitution reactions. For instance, the methyl group can be added via alkylation reactions using methyl halides, while the furan ring can be introduced through cross-coupling reactions using furan derivatives and appropriate catalysts.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrolidine or furan rings. Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to physiological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
1-Methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like 1-Methyl-4-(2-furyl)pyrrolidin-3-amine and 1-Methyl-4-(3-methylfuran-2-yl)pyrrolidin-3-amine share structural similarities but differ in the position and type of substituents.
Furan Derivatives: Compounds such as 5-Methylfuran-2-amine and 2-Methyl-5-furylamine exhibit similar furan ring structures but lack the pyrrolidine ring.
Uniqueness: The unique combination of the pyrrolidine and furan rings in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-methyl-4-(5-methylfuran-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-7-3-4-10(13-7)8-5-12(2)6-9(8)11/h3-4,8-9H,5-6,11H2,1-2H3 |
InChI Key |
AKEHHWOHPGUYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CN(CC2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


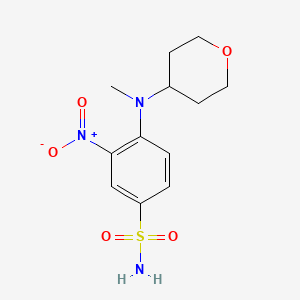


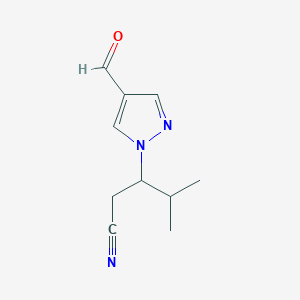
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)

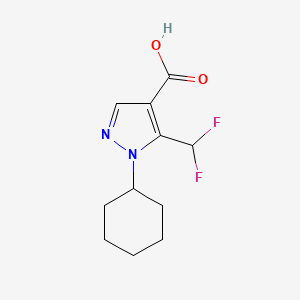
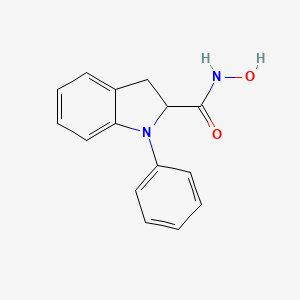

![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
